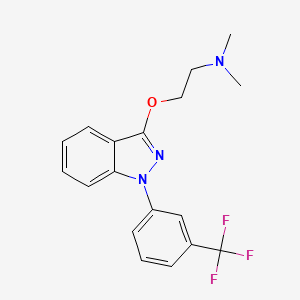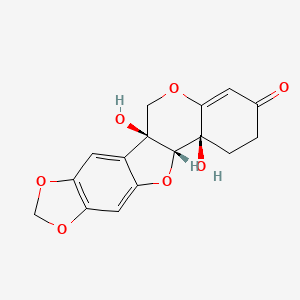![molecular formula C50H54N6O4S2 B15292037 6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione](/img/structure/B15292037.png)
6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[108002,1103,8013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione is a complex organic compound with a unique structure that includes benzothiophene and piperazine moieties
Vorbereitungsmethoden
The synthesis of 6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione involves multiple steps. One of the synthetic routes includes the following steps :
Oxidation: The starting material, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, is oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to form 7-hydroxyquinolin-2(1H)-one.
Substitution: The oxidized product is then reacted with a 1,4-disubstituted butane in the presence of a base to form an intermediate compound.
Amination: The intermediate compound undergoes amination with a protected amine, followed by deprotection to yield the desired product.
Purification: The final product is purified using suitable solvents or a mixture of solvents.
Analyse Chemischer Reaktionen
6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Amination: It can be aminated using amine reagents under suitable conditions.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Industry: It is used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione involves its interaction with specific molecular targets. It acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors, and as an antagonist at serotonin 5-HT2A receptors . These interactions modulate neurotransmitter activity, which can lead to various therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Brexpiprazole: A compound with a similar structure that also acts on serotonin and dopamine receptors.
Aripiprazole: Another compound with similar pharmacological properties, used in the treatment of psychiatric disorders.
Quetiapine: A compound with a different structure but similar therapeutic applications.
These compounds share some pharmacological properties but differ in their specific receptor affinities and therapeutic profiles.
Eigenschaften
Molekularformel |
C50H54N6O4S2 |
|---|---|
Molekulargewicht |
867.1 g/mol |
IUPAC-Name |
6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione |
InChI |
InChI=1S/C50H54N6O4S2/c57-49-47-45(35-13-11-33(31-39(35)51-49)59-27-3-1-17-53-19-23-55(24-20-53)41-7-5-9-43-37(41)15-29-61-43)48-46(47)36-14-12-34(32-40(36)52-50(48)58)60-28-4-2-18-54-21-25-56(26-22-54)42-8-6-10-44-38(42)16-30-62-44/h5-16,29-32,45-48H,1-4,17-28H2,(H,51,57)(H,52,58) |
InChI-Schlüssel |
AKZUUVXCBDPBLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C4C(C5C4C(=O)NC6=C5C=CC(=C6)OCCCCN7CCN(CC7)C8=C9C=CSC9=CC=C8)C(=O)N3)C1=C2C=CSC2=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B15291987.png)







![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(2-methylpropanoyloxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B15292028.png)
![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B15292035.png)
